molecular formula C8H8BF3KNO3 B7972821 Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide

Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide

Cat. No.: B7972821
M. Wt: 273.06 g/mol
InChI Key: ZZXKEHOIFIEPPW-UHFFFAOYSA-N
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Description

Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide is a specialized organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly notable for its stability under various conditions, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide typically involves the reaction of 4-ethoxy-3-nitrophenylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, and the product is obtained through crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to be environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts, such as palladium acetate, are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide involves its role as a nucleophilic partner in metal-catalyzed cross-coupling reactions. The compound interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form the desired products. This process is highly efficient and selective, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (4-chlorophenyl)trifluoroborate

Uniqueness

Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide is unique due to its specific functional groups, which impart distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain reactions, particularly those requiring high stability and selectivity under oxidative conditions .

Properties

IUPAC Name

potassium;(4-ethoxy-3-nitrophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3NO3.K/c1-2-16-8-4-3-6(9(10,11)12)5-7(8)13(14)15;/h3-5H,2H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXKEHOIFIEPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)OCC)[N+](=O)[O-])(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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